

# Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enbezotinib*

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## Introduction

**Enbezotinib** (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics, **enbezotinib** was investigated for the treatment of advanced solid tumors harboring RET alterations, including fusions and mutations.[5] The dual-targeting mechanism of **enbezotinib** was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary anti-tumor activity, the clinical development of **enbezotinib** was discontinued in June 2023.[4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **enbezotinib**, based on preclinical and clinical studies.

## Pharmacodynamics

**Enbezotinib** demonstrated potent inhibition of RET kinase activity and downstream signaling pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical trial.

## In Vitro Potency

**Enbezotinib** showed high potency against both wild-type and mutated forms of RET in enzymatic and cell-based assays.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Target	Assay Type	IC50 (nM)	Cell Line
Wild-Type RET	Enzymatic Assay	0.26	-
Wild-Type RET (p-RET)	Cell-based Assay	21.9	Ba/F3
RET Mutants (15 variants)	Cell-based Assay	2.69 - 108	Ba/F3
RET-driven cells (p-RET y905)	Cell-based Assay	0.3 - 300	-

Table 1: In Vitro  
Potency of  
Enbezotinib Against  
RET Kinase.[\[8\]](#)[\[9\]](#)

## Preclinical In Vivo Efficacy

In preclinical studies, **enbezotinib** demonstrated significant anti-tumor activity in xenograft models of RET-driven cancers. It was shown to be effective against a range of RET alterations, including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer resistance to other RET inhibitors.[\[7\]](#)[\[10\]](#) In a mouse xenograft model, twice-daily administration of **enbezotinib** at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[\[8\]](#)

## Clinical Pharmacodynamics and Efficacy

Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RET-altered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) demonstrated preliminary clinical activity.[\[6\]](#)[\[11\]](#)

Patient Population	Prior Treatment	N	Best Tumor Regression (%)
RET TKI-naïve	Yes	5	-42, -37, -23, -3

Table 2: Tumor Regression in RET TKI-Naïve Patients Treated with Enbezotinib in the SWORD-1 Trial.[6]

## Pharmacokinetics

Publicly available quantitative pharmacokinetic data for **enbezotinib** is limited. The SWORD-1 clinical trial protocol included pharmacokinetic assessments, and initial findings were reported qualitatively.

## Absorption and Distribution

**Enbezotinib** is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic data indicated that exposure to **enbezotinib** increased in a dose-dependent manner with doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part of the clinical trial, but the results have not been publicly disclosed.[5]

## Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of **enbezotinib** is not publicly available.

## Clinical Pharmacokinetic Parameters

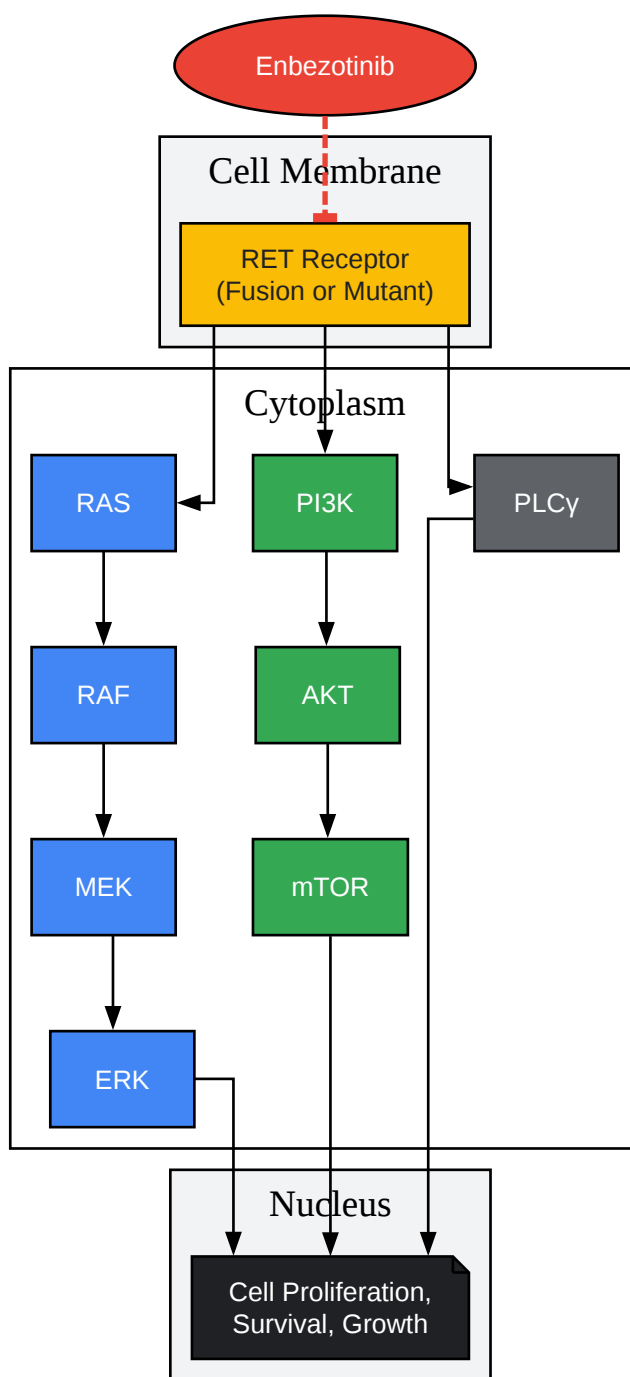
Specific quantitative pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, clearance, volume of distribution, and half-life from the clinical trial have not been published.

## Signaling Pathways and Mechanism of Action

**Enbezotinib** exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

## RET Signaling Pathway

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[12] **Enbezotinib**'s inhibition of RET autophosphorylation blocks the initiation of these signaling cascades.[8]

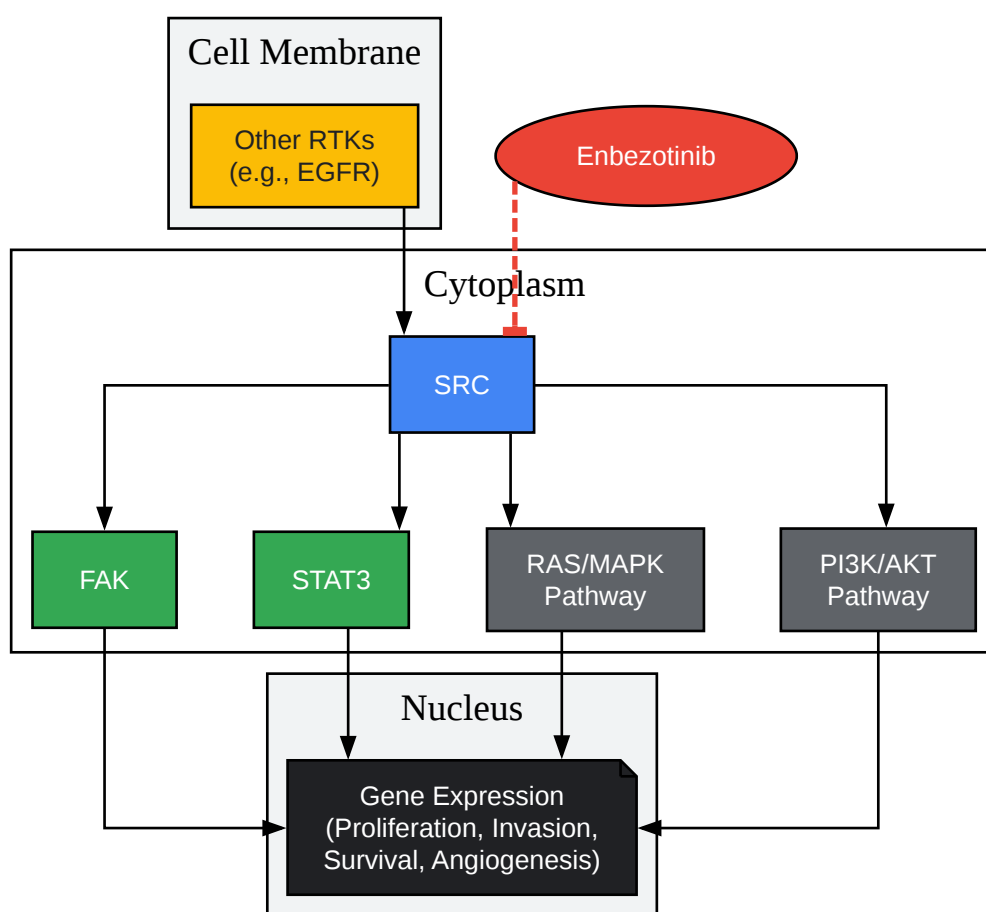


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Figure 1: Simplified RET signaling pathway and the inhibitory action of **enbezotinib**.

## SRC Signaling Pathway and Overcoming Resistance

SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling, contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC, **enbezotinib** aims to counteract this resistance mechanism. SRC can be activated by and also activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling network.[14][15]



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Figure 2: Simplified SRC signaling pathway and the inhibitory action of **enbezotinib**.

## Experimental Protocols

Detailed experimental protocols for the preclinical studies on **enbezotinib** are not publicly available. However, based on the published information, the following methodologies were employed.

## In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **enbezotinib** against RET and other kinases.
- General Protocol:
  - Recombinant human kinase enzymes were used.
  - Assays were typically performed in a multi-well plate format.
  - **Enbezotinib** was serially diluted to a range of concentrations.
  - The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of **enbezotinib**.
  - Kinase activity was measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., [ $\gamma$ -33P]-ATP) or fluorescence/luminescence-based detection of ADP or the phosphorylated product.
  - IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

## Cell-Based Assays

- Objective: To assess the inhibitory effect of **enbezotinib** on RET phosphorylation and cell proliferation in RET-driven cancer cell lines.
- Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival can be engineered to be dependent on the activity of a specific kinase, in this case, various forms of RET.
- General Protocol for RET Phosphorylation:
  - Ba/F3 cells expressing a specific RET fusion or mutant were cultured.
  - Cells were treated with varying concentrations of **enbezotinib** for a defined period.
  - Cell lysates were prepared, and protein concentrations were determined.

- Western blotting was performed using antibodies specific for phosphorylated RET (p-RET) and total RET to assess the inhibition of RET autophosphorylation.
- General Protocol for Cell Proliferation/Viability:
  - Ba/F3-RET cells were seeded in multi-well plates.
  - Cells were treated with a range of **enbezotinib** concentrations.
  - After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
  - IC50 values for cell growth inhibition were determined from the dose-response curves.

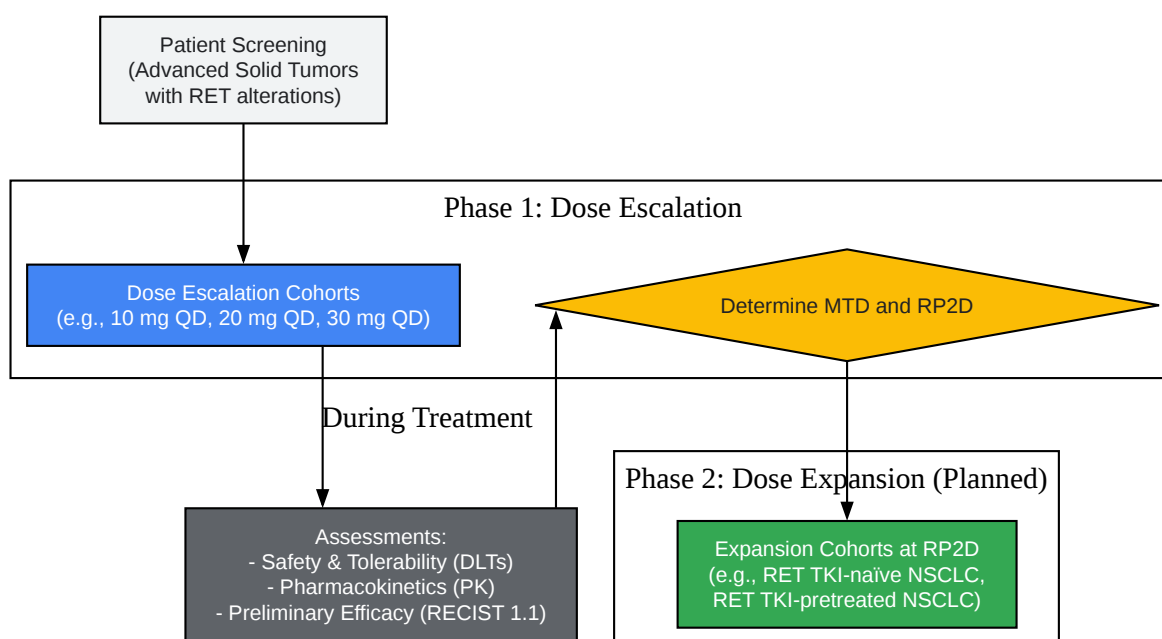
## In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **enbezotinib** in an animal model.
- General Protocol:
  - Immunocompromised mice (e.g., nude or SCID mice) were used.
  - Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.
  - Once tumors reached a palpable size, mice were randomized into treatment and control (vehicle) groups.
  - **Enbezotinib** was administered orally at specified doses and schedules (e.g., 2-5 mg/kg, twice daily).
  - Tumor volume was measured periodically using calipers.
  - At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., p-RET) in tumor tissue could also be analyzed.

## SWORD-1 Phase 1/2 Clinical Trial



- Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **enbezotinib** in adult subjects with advanced solid tumors harboring RET fusions or mutations.
- Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion study.
- Methodology:
  - Phase 1 (Dose Escalation): Patients received escalating doses of **enbezotinib** (starting at 10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
  - Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine pharmacokinetic parameters.
  - Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.
  - Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.



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Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

## Conclusion

**Enbezotinib** is a potent dual inhibitor of RET and SRC kinases that demonstrated promising preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The rationale for its dual-targeting approach was to address potential SRC-mediated resistance to RET inhibition. While the discontinuation of its clinical development means that a full dataset on its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the existing information provides valuable insights into the therapeutic strategy of dual RET/SRC inhibition for this patient population. Further research into this dual-targeting approach may still hold promise for the development of future therapies for RET-altered malignancies.

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## References

- 1. Enbezotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Enbezotinib | C<sub>21</sub>H<sub>21</sub>FN<sub>6</sub>O<sub>3</sub> | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enbezotinib - Wikipedia [en.wikipedia.org]
- 4. Enbezotinib - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. News - enbezotinib (TPX-0046) - LARVOL VERI [veri.larvol.com]
- 6. onclive.com [onclive.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. enbezotinib (TPX-0046) / BMS [delta.larvol.com]
- 11. targetedonc.com [targetedonc.com]

- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-pharmacokinetics-and-pharmacodynamics]

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